(MeLeu(3-OH)1, MeAla4,6)-CsA
説明
(MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA is a cyclosporine A (CsA) derivative featuring three key structural modifications:
- Position 1: Replacement of the native residue with a 3-hydroxy-methylleucine (MeLeu(3-OH)) group. Hydroxylation at the β-carbon of MeLeu is known to reduce immunosuppressive activity while retaining binding to cyclophilin A (CypA) .
- Positions 4 and 6: Substitution of leucine residues with methylalanine (MeAla). Modifications at these positions disrupt interactions with calcineurin (CN), a critical step in immunosuppression, while maintaining CypA binding affinity .
CsA is a cyclic undecapeptide with immunosuppressive properties mediated through its binding to CypA and subsequent inhibition of CN. Structural modifications, such as those in (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA, aim to decouple anti-viral or therapeutic activities from immunosuppression .
特性
CAS番号 |
166445-47-2 |
|---|---|
分子式 |
C53H95N11O12 |
分子量 |
1078.4 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1 |
InChIキー |
NYSAITQCPAUWFK-RCSZOPDZSA-N |
異性体SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (MeLeu(3-OH)1, MeAla4,6)-CsA involves a series of peptide coupling reactions. The key steps include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups to prevent unwanted side reactions.
Peptide Coupling: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between the amino acids.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of (MeLeu(3-OH)1, MeAla4,6)-CsA typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product.
化学反応の分析
Chemical Reactions Involving (MeLeu(3-OH)1, MeAla4,6)-CsA
(MeLeu(3-OH)1, MeAla4,6)-CsA participates in various chemical reactions typical for peptides, including hydrolysis and peptide bond formation. These reactions can be monitored using spectroscopic methods to confirm structural integrity post-reaction.
Reaction Mechanisms:
-
Peptide Bond Formation : This involves the condensation of amino acids to form peptide bonds, which is crucial for the synthesis and modification of the compound.
-
Hydrolysis : The peptide bonds in (MeLeu(3-OH)1, MeAla4,6)-CsA can undergo hydrolysis, breaking down the molecule into smaller fragments.
Biological Activity Data:
| Compound | Immunossuppressive Activity | IL-2 Inhibition |
|---|---|---|
| Cyclosporine A | High | Strong |
| (MeLeu(3-OH)1, MeAla4,6)-CsA | Diminished | Moderate |
Research Findings and Implications
Studies have shown that (MeLeu(3-OH)1, MeAla4,6)-CsA exhibits enhanced potency in certain biological assays compared to unmodified cyclosporine A, despite its reduced immunosuppressive activity. This suggests potential applications in areas where specific modulation of immune responses is desired .
Key Findings:
-
Enhanced Potency : Despite reduced immunosuppressive activity, (MeLeu(3-OH)1, MeAla4,6)-CsA shows enhanced potency in specific assays.
-
Biomedical Applications : The compound's unique properties make it a valuable tool in biomedical research, particularly for studying immune modulation mechanisms.
科学的研究の応用
(MeLeu(3-OH)1, MeAla4,6)-CsA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential to modulate immune responses and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation due to its immunosuppressive properties.
Industry: Utilized in the development of novel drug delivery systems and formulations.
作用機序
(MeLeu(3-OH)1, MeAla4,6)-CsA exerts its effects by binding to cyclophilin, a cytoplasmic protein. This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), the compound suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to immunosuppression.
類似化合物との比較
Comparison with Similar Cyclosporine Derivatives
The biological and pharmacological profiles of (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA can be inferred from analogous compounds with shared structural features:
Table 1: Key Properties of CsA Derivatives
Key Insights
Hydroxylation at position 1 (MeLeu(3-OH)) likely preserves this interaction, similar to hydroxylation at position 4 .
Immunosuppression: Position 4 modifications (e.g., [MeVal]⁴, [EtVal]⁴) reduce immunosuppression by >2500-fold by weakening CN binding . [MeAla]⁶-CsA further diminishes CN interaction by removing hydrophobic contacts critical for CN binding . Combining these with hydroxylation at position 1 may synergistically abolish immunosuppressive activity, as seen in SCY-635 .
Anti-Viral Activity: Hydroxylation at MeLeu residues (e.g., [(4′-OH)MeLeu]⁴-CsA) enhances anti-HIV/HCV activity by improving solubility or target engagement . Alisporivir demonstrates that dual modifications (positions 3 and 4) retain anti-viral potency despite low immunosuppression .
Therapeutic Potential: [MeAla]⁶-CsA’s neuroregenerative effects suggest (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA may share similar properties .
Q & A
Q. How can researchers ensure data reliability when combining biochemical assays with computational models for (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use Bayesian inference to quantify uncertainty in model predictions. Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
Methodological Notes
- Data Presentation : Include tables comparing structural/activity metrics (e.g., Table 1: NMR shifts, IC₅₀ values) and figures illustrating experimental workflows (e.g., Figure 1: Factorial design schematic).
- Ethical Compliance : For in vivo studies, reference institutional guidelines for animal welfare and pharmacokinetic sampling .
- Theoretical Frameworks : Anchor studies in cyclophilin-binding kinetics or structure-activity relationship (SAR) models to align with existing literature .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
